2,4-Dimethyl-2,3-dihydro-1-benzofuran
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Overview
Description
2,4-Dimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings. This particular compound is characterized by the presence of two methyl groups at the 2nd and 4th positions of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors. One common method is the Claisen rearrangement of allyl aryl ethers to form 2-allylphenols, followed by cyclization in the presence of strong acids . Another approach involves the dehydrative cyclization of o-hydroxyacetophenones under basic conditions .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysis and one-pot synthesis techniques are common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2,4-Dimethyl-2,3-dihydrobenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Benzofuran derivatives have shown potential as antimicrobial, antiviral, and anticancer agents
Medicine: Some benzofuran compounds are being investigated for their therapeutic potential in treating diseases such as cancer and viral infections
Industry: Benzofurans are used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-2,3-dihydrobenzofuran depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, some benzofuran derivatives inhibit the activity of specific enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Benzofuran: The parent compound without the methyl substitutions.
2,3-Dihydrobenzofuran: Lacks the methyl groups at the 2nd and 4th positions.
2,4-Dimethylbenzofuran: Similar structure but without the dihydro component.
Uniqueness: 2,4-Dimethyl-2,3-dihydrobenzofuran is unique due to the presence of both methyl groups and the dihydro structure, which can influence its chemical reactivity and biological activity. These structural features can enhance its stability and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
153782-72-0 |
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Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2,4-dimethyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H12O/c1-7-4-3-5-10-9(7)6-8(2)11-10/h3-5,8H,6H2,1-2H3 |
InChI Key |
YOIIMWIPUXHZLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC=C2O1)C |
Origin of Product |
United States |
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